![molecular formula C10H11N5O2 B12546972 Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate CAS No. 146535-90-2](/img/structure/B12546972.png)
Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate typically involves the reaction of ethyl bromoacetate with 5-(pyridin-4-yl)-2H-tetrazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Ethyl 2-pyridylacetate: A similar compound with a pyridine ring but lacking the tetrazole moiety.
Ethyl 4-pyridineacetate: Another related compound with a different substitution pattern on the pyridine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Uniqueness: Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate is unique due to the presence of both a tetrazole and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
146535-90-2 |
|---|---|
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC名 |
ethyl 2-(5-pyridin-4-yltetrazol-2-yl)acetate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)7-15-13-10(12-14-15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 |
InChIキー |
MJVHPEGMSZFPRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


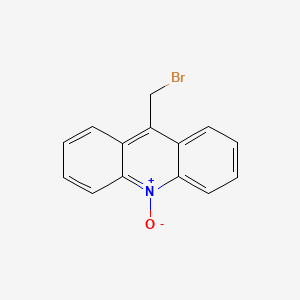
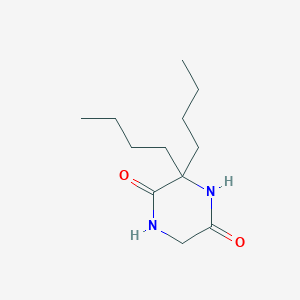
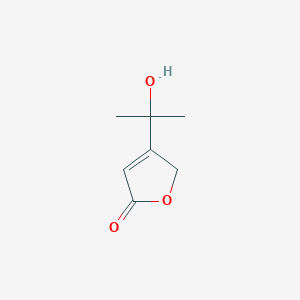
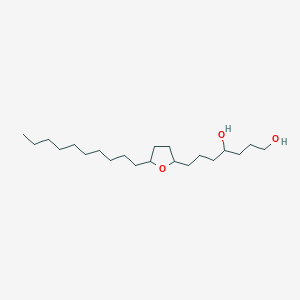
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

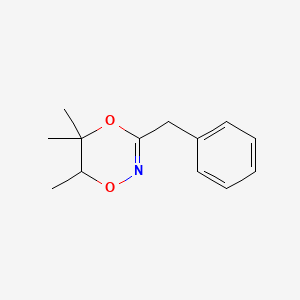
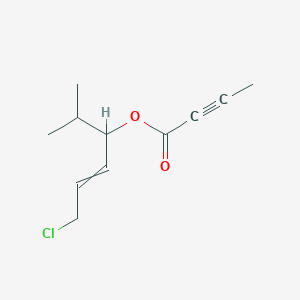
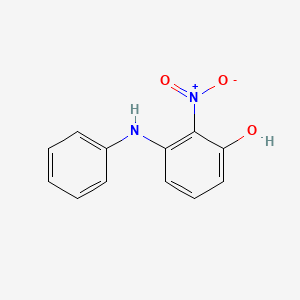
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

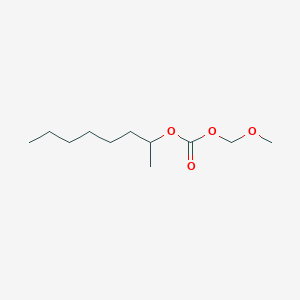
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
